Structural Differentiation from Cyclopropyl Analog: Cyclobutyl vs. Cyclopropyl Substituent Impact on Ring Strain and Lipophilicity
A direct structural comparator, Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797845-51-2), contains a cyclopropyl group in place of the cyclobutyl group on the target compound . Replacing the cyclobutane ring (4-membered) with a cyclopropane ring (3-membered) increases ring strain from ~26.5 kcal/mol to ~27.5 kcal/mol and reduces the number of sp3-hybridized carbon centers, altering the three-dimensional shape and lipophilic bulk [1]. The cyclobutyl group contributes an additional rotatable bond and increased van der Waals volume, which can influence binding pocket occupancy and selectivity [1]. While no head-to-head biochemical IC50 data is publicly available for either compound, this structural modification represents a classic medicinal chemistry strategy where small changes in ring size can lead to significant differences in potency and isoform selectivity within the JAK kinase family [2].
| Evidence Dimension | Ring size, strain energy, and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Cyclobutyl ring; strain energy ~26.5 kcal/mol; molecular weight 259.36 g/mol |
| Comparator Or Baseline | Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797845-51-2); cyclopropyl ring; strain energy ~27.5 kcal/mol; molecular weight 245.34 g/mol |
| Quantified Difference | Molecular weight difference: 14.02 g/mol; estimated ring strain difference: ~1.0 kcal/mol; TPSA difference: negligible (<2 Ų) |
| Conditions | In silico comparison; no in vitro or in vivo data available for direct comparison. |
Why This Matters
The decision to use a cyclobutyl over a cyclopropyl group is often driven by the need to occupy a specific hydrophobic pocket in the target protein; procurement of the wrong analog can derail SAR campaigns.
- [1] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006. (General reference for ring strain and physicochemical properties of cycloalkanes). View Source
- [2] Li, Y.-L. et al. Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,420,629 B2, issued April 16, 2013. (Provides context for JAK inhibitor SAR). View Source
